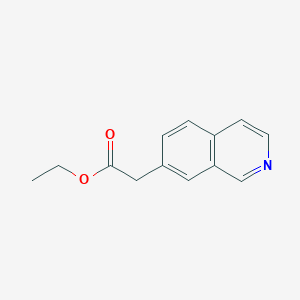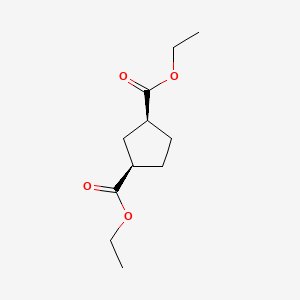
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derivative of cyclopentane, featuring two ethyl ester groups attached to the 1 and 3 positions of the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Cyclopentane-1,3-dicarboxylic acid+2C2H5OHH2SO4rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ester groups provide reactive sites for further chemical modifications.
Mecanismo De Acción
The mechanism of action of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its ester groups, which can undergo hydrolysis, oxidation, or reduction. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl succinate: A diester with a similar ester functionality but a different carbon backbone.
Diethyl malonate: Another diester with a different carbon backbone and reactivity.
Uniqueness: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
diethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9+ |
Clave InChI |
JQQVLBVQBKQHGD-DTORHVGOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CCC(C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



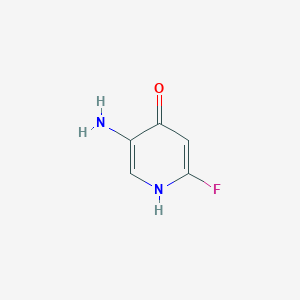
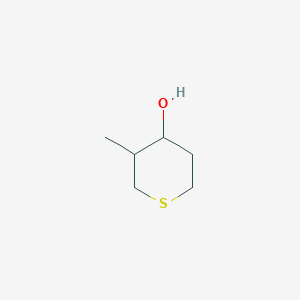
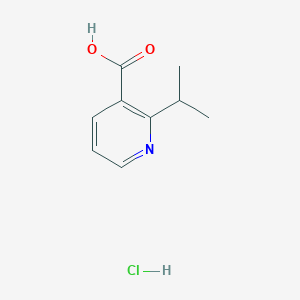
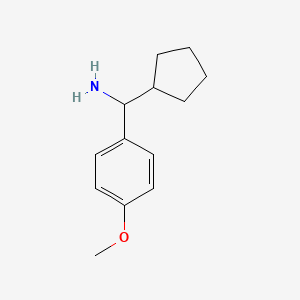
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)

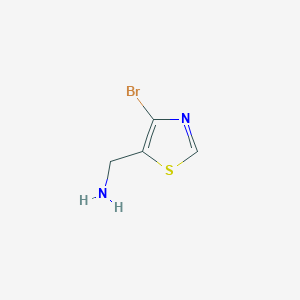


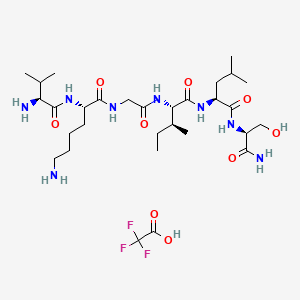
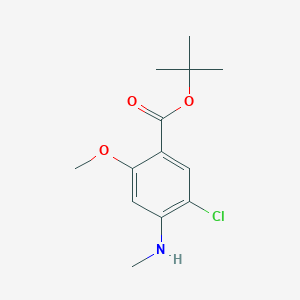
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
